N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromine and fluorine-substituted phenyl ring, a phthalimide moiety, and a propanamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Propanamide Group: This step might involve the reaction of the phthalimide with a suitable propanoyl chloride under basic conditions.
Substitution on the Phenyl Ring: The final step could involve the bromination and fluorination of the phenyl ring using bromine and fluorine sources, respectively.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield phenyl derivatives with different substituents, while reduction reactions could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
- N-(4-bromo-2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
- N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)butanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the phthalimide moiety also adds to its distinctiveness, potentially affecting its interaction with biological targets.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-10-5-6-14(13(19)9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-6,9H,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGSRYHENYCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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